

Natural occurrence of (Z)-2-Penten-1-ol in plants

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Compound of Interest

Compound Name: (Z)-2-Penten-1-ol

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An In-depth Technical Guide on the Natural Occurrence of **(Z)-2-Penten-1-ol** in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Penten-1-ol (CAS: 1576-95-0), also known as cis-2-penten-1-ol, is a volatile organic compound (VOC) belonging to the family of "green leaf volatiles" (GLVs). It possesses a characteristic green, slightly fruity aroma and has been identified as a natural constituent in a wide array of plant species. As a C5 alcohol, its presence contributes significantly to the flavor and scent profiles of many fruits, vegetables, and herbs.^[1] Beyond its sensory attributes, **(Z)-2-Penten-1-ol** is a product of the lipoxygenase (LOX) pathway, a critical metabolic cascade activated in response to tissue damage, herbivory, and pathogen attack. This guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and the analytical methodologies used for its identification and quantification in plant matrices.

Natural Occurrence and Quantitative Data

(Z)-2-Penten-1-ol is widely distributed throughout the plant kingdom. It has been identified in edible plants such as broccoli, green tea, and virgin olive oil, as well as various fruits, herbs, and vegetables.^[1] The concentration of this compound can vary significantly depending on the plant species, tissue type (fruit, leaf, seed), developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

Table 1: Quantitative Occurrence of **(Z)-2-Penten-1-ol** in Various Plants

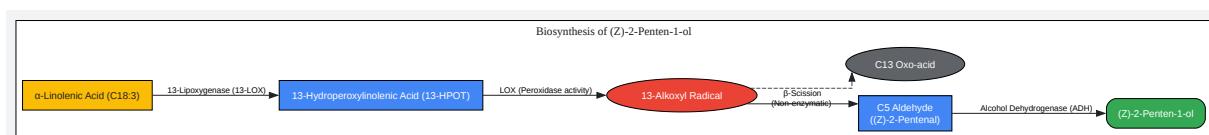
Plant Species	Common Name	Plant Part	Concentration	Reference
<i>Momordica charantia</i>	Bitter Gourd	Seed Oil	507.00 ± 9.54 µg/kg	[2]
<i>Cucurbita moschata</i>	Pumpkin	Seed Oil	149.00 ± 11.79 µg/kg	[2]
<i>Citrullus lanatus</i>	Watermelon	Seed Oil	99.33 ± 3.79 µg/kg	[2]
<i>Benincasa hispida</i>	Wax Gourd	Seed Oil	82.67 ± 4.51 µg/kg	[2]
<i>Cucumis sativus</i>	Cucumber	Seed Oil	66.67 ± 4.93 µg/kg	[2]
<i>Syzygium paniculatum</i>	Brush Cherry	Fruit	~4.9 µg/kg*	[3]
Brassicaceae Family	Cabbages, etc.	Leaves	Present, one of the most abundant C5 alcohols	[4]
<i>Perilla frutescens</i>	Perilla	-	Presence Confirmed	[1]
<i>Arctostaphylos uva-ursi</i>	Bearberry	-	Presence Confirmed	[1]

*Concentration estimated from relative percentage of total volatile extract.

Biosynthesis of (Z)-2-Penten-1-ol

(Z)-2-Penten-1-ol is synthesized via the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as precursors. In plants, the primary substrate for C5 volatiles is α -linolenic acid (C18:3). The synthesis is initiated by the enzyme 13-lipoxygenase (13-LOX), which oxygenates α -linolenic acid to form 13-hydroperoxylinolenic acid (13-HPO₂T).

Unlike the formation of C6 volatiles (e.g., hexenal), which requires the subsequent action of hydroperoxide lyase (HPL), the biosynthesis of C5 volatiles follows an HPL-independent route. [5] It is proposed that the 13-HPOT intermediate is further acted upon by the peroxidase activity of LOX itself, or another peroxidase, to form an alkoxyl radical. This unstable radical undergoes non-enzymatic cleavage (β -scission), resulting in the formation of a C5 aldehyde, which is then reduced to **(Z)-2-Penten-1-ol** by an alcohol dehydrogenase (ADH). [5]



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Figure 1: Proposed biosynthetic pathway of **(Z)-2-Penten-1-ol** from α -linolenic acid.

Experimental Protocols

The analysis of **(Z)-2-Penten-1-ol** in plant tissues is predominantly performed using gas chromatography-mass spectrometry (GC-MS), which allows for the separation, identification, and quantification of volatile compounds. Headspace solid-phase microextraction (HS-SPME) is the most common technique for sample preparation due to its solvent-free nature, simplicity, and high sensitivity. [6]

Protocol: Volatile Analysis by HS-SPME-GC-MS

This protocol provides a generalized methodology for the extraction and analysis of **(Z)-2-Penten-1-ol** from a plant matrix. Optimization is recommended for each specific matrix.

1. Sample Preparation:

- Weigh a precise amount of fresh or flash-frozen plant material (e.g., 0.5-2.0 g) into a 20 mL glass headspace vial. For tissues like seeds, grinding may be required to increase surface area.
- To inhibit enzymatic activity post-sampling and to facilitate volatile release, add a saturated solution of sodium chloride (NaCl).

- Add an internal standard (e.g., 4-methyl-2-pentanol) at a known concentration to enable semi-quantification.
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad polarity coverage, making it suitable for trapping a wide range of VOCs.[6][7]
- Incubation/Equilibration: Place the vial in an autosampler heating block or water bath. Incubate for 10-15 minutes at a controlled temperature (e.g., 50-60°C) with agitation to allow volatiles to equilibrate in the headspace.[6][8]
- Extraction: Expose the conditioned SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes) at the same temperature and agitation settings to allow for the adsorption of analytes.[8]

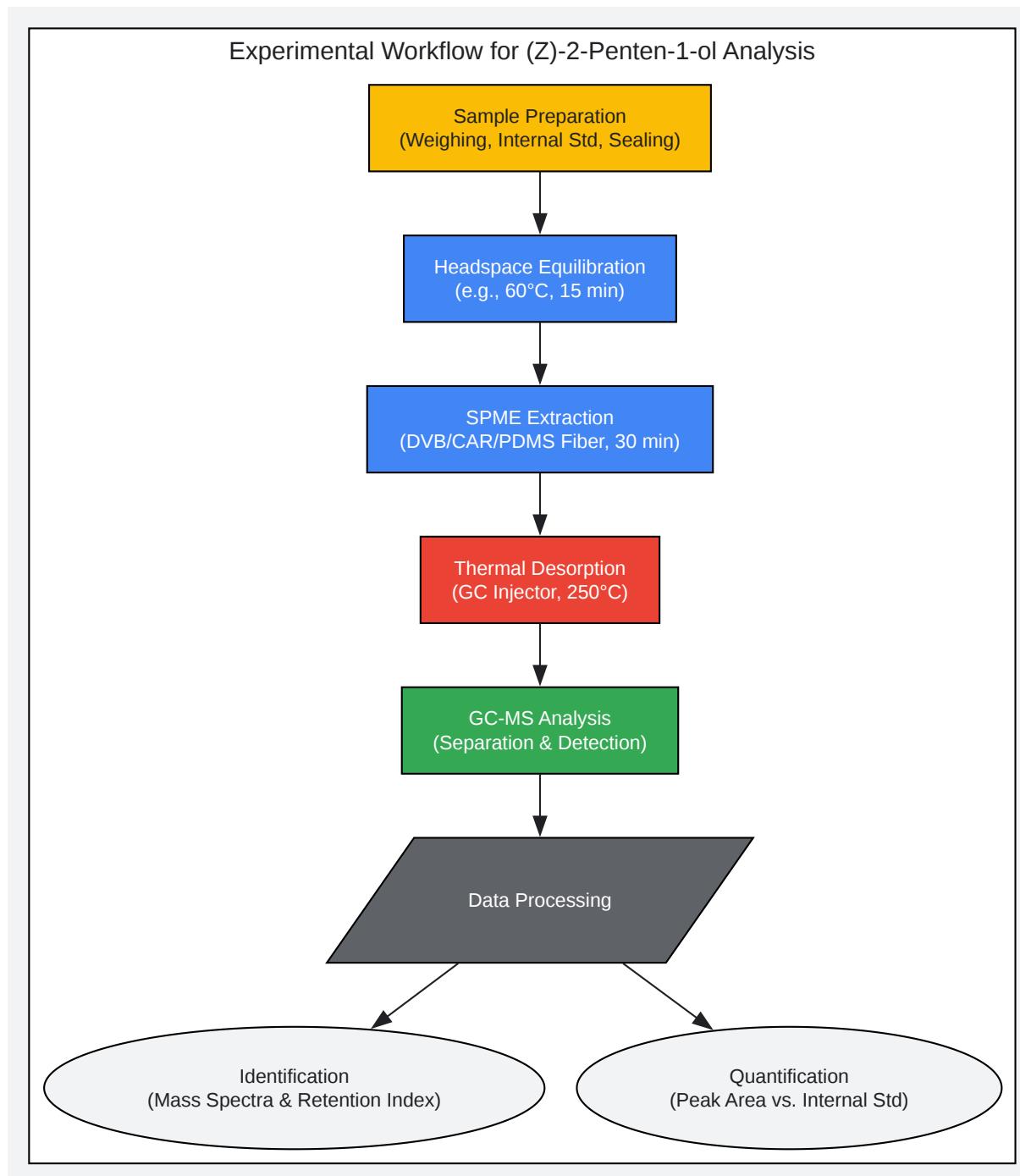
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Immediately after extraction, insert the fiber into the heated GC injector port (e.g., 240-250°C) for thermal desorption of the trapped analytes onto the analytical column. [9]
- GC Separation:
 - Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (60 m × 0.25 mm I.D., 0.25 µm film thickness).[9]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: A typical temperature program starts at 40°C (hold for 4 min), ramps at 2.5°C/min to 80°C, then at 5°C/min to 110°C, and finally at 10°C/min to 220°C (hold for 20 min).[9]
- MS Detection:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Scan Range: m/z 30-500.[2]

- Ion Source Temperature: 230-250°C.

4. Data Analysis:

- Identification: Identify **(Z)-2-Penten-1-ol** by comparing its mass spectrum with reference spectra in established libraries (e.g., NIST, Wiley). Confirm identity by comparing its calculated Linear Retention Index (LRI) with values reported in the literature for the same column type.[\[2\]](#)
- Quantification: Calculate the relative abundance or semi-quantitative concentration of **(Z)-2-Penten-1-ol** by comparing its peak area to that of the known internal standard. For absolute quantification, a calibration curve prepared with an authentic standard of **(Z)-2-Penten-1-ol** is required.



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Figure 2: General workflow for HS-SPME-GC-MS analysis of plant volatiles.

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